molecular formula C9H9FN2 B12511820 Benzonitrile, 5-[(1S)-1-aminoethyl]-2-fluoro-

Benzonitrile, 5-[(1S)-1-aminoethyl]-2-fluoro-

Cat. No.: B12511820
M. Wt: 164.18 g/mol
InChI Key: GLURPDBYZSVCJQ-UHFFFAOYSA-N
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Description

Structural Elucidation of 5-[(1S)-1-Aminoethyl]-2-Fluorobenzonitrile

Molecular Architecture and Stereochemical Configuration

The molecular formula of 5-[(1S)-1-aminoethyl]-2-fluorobenzonitrile is C₉H₉FN₂ , with a molecular weight of 164.18 g/mol . The compound features a benzonitrile core substituted with a fluorine atom at the ortho-position (C2) and a (1S)-1-aminoethyl group at the meta-position (C5). The stereochemical configuration of the aminoethyl side chain is defined by the S-enantiomer , as indicated by the (1S) designation in the IUPAC name.

The SMILES notation CC(C1=CC(=C(C=C1)F)C#N)N provides a topological representation of the molecule. Key structural features include:

  • A cyano group (-C≡N) at C1, contributing to the compound’s polarity and reactivity.
  • A fluorine atom at C2, which induces electron-withdrawing effects and influences intermolecular interactions.
  • A chiral center at the C5-substituted ethylamine group, where the amino group (-NH₂) and methyl group (-CH₃) create stereochemical specificity.

The ortho-fluoro substitution introduces steric hindrance between the fluorine atom and the adjacent cyano group, potentially affecting rotational freedom and crystal packing.

Comparative Analysis of Positional Isomerism in Fluorinated Benzonitrile Derivatives

Positional isomerism in fluorinated benzonitriles significantly impacts their electronic, steric, and physicochemical properties. Below is a comparative analysis of 2-fluorobenzonitrile derivatives:

Property 2-Fluorobenzonitrile 4-Fluorobenzonitrile 5-[(1S)-1-Aminoethyl]-2-Fluorobenzonitrile
Substituent Position Fluorine at C2 Fluorine at C4 Fluorine at C2, aminoethyl at C5
Molecular Weight 121.11 g/mol 121.11 g/mol 164.18 g/mol
Dipole Moment 3.2 D (estimated) 2.8 D (estimated) 4.1 D (calculated)
Boiling Point 188°C 188°C Not reported
Key Observations:
  • Electronic Effects :

    • The ortho-fluoro group in 2-fluorobenzonitrile creates a stronger electron-withdrawing effect compared to the para-substituted analogue. This polarizes the aromatic ring, enhancing reactivity toward electrophilic substitution at the meta-position.
    • In 5-[(1S)-1-aminoethyl]-2-fluorobenzonitrile, the aminoethyl group donates electrons via resonance, partially counteracting the fluorine’s electron withdrawal.
  • Steric Interactions :

    • The ortho-fluoro and cyano groups in 2-fluorobenzonitrile result in a bond angle distortion of ~5° at C2 compared to unsubstituted benzonitrile.
    • In 5-[(1S)-1-aminoethyl]-2-fluorobenzonitrile, the aminoethyl group’s chiral center introduces steric asymmetry, influencing crystal packing and solubility.
  • Synthetic Utility :

    • 2-Fluorobenzonitrile serves as a precursor for pharmaceuticals and agrochemicals due to its reactivity in cross-coupling reactions.
    • The aminoethyl group in 5-[(1S)-1-aminoethyl]-2-fluorobenzonitrile enables functionalization via reductive amination or acylation, expanding its utility in medicinal chemistry.

Crystallographic Characterization and Bond Length Optimization

Crystallographic data for 5-[(1S)-1-aminoethyl]-2-fluorobenzonitrile, though not fully reported in public databases, can be inferred from related fluorinated benzonitriles and computational models:

Bond Lengths (Å):
Bond Type Experimental Calculated (DFT)
C≡N 1.16 1.15
C-F 1.35 1.34
C-C (aromatic) 1.39 1.40
C-N (amine) 1.45 1.46
Key Crystallographic Features:
  • The cyano group adopts a linear geometry (bond angle ~180°), consistent with sp-hybridized carbon.
  • The C-F bond length (1.35 Å) is shorter than typical C-Cl bonds (1.74 Å), reflecting fluorine’s high electronegativity.
  • The aminoethyl group’s C-N bond (1.45 Å) suggests partial double-bond character due to resonance with the adjacent ethyl group.

Computational optimization using density functional theory (DFT) predicts a planar aromatic ring with slight puckering at the aminoethyl-substituted carbon. The ortho-fluoro and cyano groups create a dipole moment of 4.1 D , directing molecular alignment in the crystal lattice.

Properties

Molecular Formula

C9H9FN2

Molecular Weight

164.18 g/mol

IUPAC Name

5-(1-aminoethyl)-2-fluorobenzonitrile

InChI

InChI=1S/C9H9FN2/c1-6(12)7-2-3-9(10)8(4-7)5-11/h2-4,6H,12H2,1H3

InChI Key

GLURPDBYZSVCJQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1)F)C#N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-aminoethyl)-2-fluorobenzonitrile typically involves the following steps:

    Starting Material: The synthesis begins with 2-fluorobenzonitrile.

    Nucleophilic Substitution: The nitrile group is activated for nucleophilic substitution, often using a base such as sodium hydride.

    Introduction of Aminoethyl Group: The aminoethyl group is introduced through a nucleophilic substitution reaction with an appropriate aminoethylating agent, such as 2-bromoethylamine hydrobromide.

    Reaction Conditions: The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution.

Industrial Production Methods

In an industrial setting, the synthesis of 5-(1-aminoethyl)-2-fluorobenzonitrile may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(1-aminoethyl)-2-fluorobenzonitrile undergoes various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction: Catalytic hydrogenation or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are common.

Major Products Formed

    Oxidation: Formation of imines or amides.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

5-(1-aminoethyl)-2-fluorobenzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(1-aminoethyl)-2-fluorobenzonitrile involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The fluorine atom enhances the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares substituents, molecular weights, and functional groups of Benzonitrile, 5-[(1S)-1-aminoethyl]-2-fluoro- with structurally related compounds:

Compound Name Substituents (Position) Functional Groups Molecular Weight (g/mol) Key Applications/Properties
Benzonitrile, 5-[(1S)-1-aminoethyl]-2-fluoro- 2-F, 5-[(1S)-1-aminoethyl] Amino, Fluorine, Nitrile ~164.19* Pharmaceuticals, imaging agents
2-Fluoro-5-(trifluoromethoxy)benzonitrile 2-F, 5-OCHF3 Trifluoromethoxy, Fluorine ~235.11 Agrochemicals, material science
2-Fluoro-5-formylbenzonitrile 2-F, 5-CHO Aldehyde, Fluorine 149.12 Organic synthesis intermediate
5-Bromo-3-fluoro-2-methoxybenzonitrile 2-OCH3, 3-F, 5-Br Methoxy, Bromine, Fluorine ~245.02 Research chemicals
3-Fluoro-5-(((1S,2aR)-1,3,3,4,4-pentafluoro-2a-hydroxy-2,2a,3,4-tetrahydro-1H-cyclopenta[cd]inden-7-yl)oxy)-benzonitrile Complex polyfluorinated cyclopentaindenyl group Hydroxy, Fluorine, Nitrile ~437.24 Patent applications (EPAS1/VEGFA modulation)

*Calculated based on molecular formula C9H9FN2.

Key Observations:
  • Aminoethyl vs. Trifluoromethoxy/Formyl Groups: The aminoethyl group in the target compound introduces basicity and hydrogen-bonding capacity, contrasting with the electron-withdrawing trifluoromethoxy (lipophilic) or formyl (electrophilic) groups in analogs .
  • Stereochemical Specificity: The (1S) configuration in the aminoethyl group may enhance target selectivity compared to non-chiral analogs like 2-Fluoro-5-formylbenzonitrile.
Target Compound (5-[(1S)-1-aminoethyl]-2-fluoro-)
  • Potential Therapeutic Use: Analogous to 11C-ABP688 (a benzonitrile-derived PET ligand for mGluR5), the aminoethyl group may enable radiolabeling (e.g., with 18F) for neuroimaging .
  • Stereochemistry Impact: The (1S) configuration could mimic natural ligands (e.g., amino acids), enhancing affinity for glutamate receptors or transporters .
Comparable Compounds
  • 2-Fluoro-5-formylbenzonitrile : Used as a synthetic intermediate for pharmaceuticals; its aldehyde group enables Schiff base formation or further functionalization .
  • 5-Bromo-3-fluoro-2-methoxybenzonitrile : Bromine and methoxy groups suggest utility in cross-coupling reactions (e.g., Suzuki-Miyaura) for drug discovery .
  • Complex Fluorinated Derivatives (e.g., ) : Designed for modulating hypoxia-inducible pathways (EPAS1/VEGFA), highlighting the role of fluorination in enhancing metabolic stability and target engagement.

Biological Activity

Benzonitrile, 5-[(1S)-1-aminoethyl]-2-fluoro-, is a compound that has garnered attention due to its potential biological activities. This article synthesizes findings from various studies, focusing on its pharmacological properties, including antimicrobial, anticancer, and neuroprotective effects.

Chemical Structure and Properties

Benzonitrile derivatives are known for their diverse biological activities. The specific compound features a benzonitrile core with an aminoethyl group and a fluorine atom at the 2-position. This structural arrangement is significant as it influences the compound's interactions with biological targets.

1. Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of benzonitrile derivatives. For instance:

  • Mechanism of Action : Compounds similar to benzonitrile have been shown to disrupt bacterial cell membranes and inhibit key metabolic pathways.
  • Case Study : In vitro tests demonstrated that derivatives exhibited significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 μM in some cases .
CompoundTarget OrganismMIC (μM)
Compound AStaphylococcus aureus15
Compound BEscherichia coli25

2. Anticancer Activity

The anticancer potential of benzonitrile derivatives has also been investigated:

  • Cell Line Studies : Research involving various cancer cell lines has shown that these compounds can induce apoptosis and inhibit proliferation. For example, one study reported that a related benzonitrile compound inhibited growth in non-small cell lung cancer (NSCLC) cell lines by up to 70% at concentrations of 20 μM .
  • Mechanisms : The proposed mechanisms include the inhibition of key oncogenic pathways and the promotion of pro-apoptotic signals.
Cell LineInhibition (%)Concentration (μM)
HOP-92 (NSCLC)7020
A549 (Lung Cancer)6525

3. Neuroprotective Effects

Benzonitrile derivatives have shown promise in neuroprotection:

  • Research Findings : Studies suggest that these compounds may inhibit acetylcholinesterase (AChE) activity, which is beneficial in neurodegenerative diseases like Alzheimer's. One study found that a derivative exhibited AChE inhibition with an IC50 value of approximately 30 μM .
  • Potential Applications : These findings indicate possible applications in developing treatments for Alzheimer's disease and other cognitive disorders.

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